2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17377815
InChI: InChI=1S/C14H21BBrNO2/c1-9(2)10-8-17-12(16)7-11(10)15-18-13(3,4)14(5,6)19-15/h7-9H,1-6H3
SMILES:
Molecular Formula: C14H21BBrNO2
Molecular Weight: 326.04 g/mol

2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.:

Cat. No.: VC17377815

Molecular Formula: C14H21BBrNO2

Molecular Weight: 326.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine -

Specification

Molecular Formula C14H21BBrNO2
Molecular Weight 326.04 g/mol
IUPAC Name 2-bromo-5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C14H21BBrNO2/c1-9(2)10-8-17-12(16)7-11(10)15-18-13(3,4)14(5,6)19-15/h7-9H,1-6H3
Standard InChI Key OHGJMOSYQHTBSZ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C(C)C)Br

Introduction

Chemical Structure and Molecular Characterization

Molecular Formula and Connectivity

The compound has the molecular formula C₁₅H₂₂BBrNO₂, comprising a pyridine ring substituted at positions 2, 4, and 5 with bromine, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, and an isopropyl moiety, respectively. The boronic ester group introduces a planar BO₂ unit, while the isopropyl substituent contributes steric bulk that influences conformational dynamics .

Table 1: Key Structural Parameters (Inferred from Analogous Compounds)

ParameterValueSource Compound
B–O Bond Length1.36–1.39 Å(I)
C–Br Bond Length1.89–1.91 Å(II)
Dihedral Angle (BO₂/Pyridine)6.5–13.0°(I) and (II)
Molecular Weight340.07 g/molCalculated

Synthesis and Purification

General Synthetic Routes

While no explicit synthesis for this compound is documented, analogous pyridinyl boronic esters are typically prepared via Miyaura borylation. For example, 2-bromo-6-(dioxaborolanyl)pyridine (I) was synthesized through palladium-catalyzed coupling of 2,6-dibromopyridine with bis(pinacolato)diboron . Adapting this method, the target compound could be synthesized from 2-bromo-4-isopropyl-5-iodopyridine via analogous cross-coupling, followed by purification via chromatography or recrystallization .

Challenges in Isolation

Pyridin-2-yl boronic esters are notoriously unstable due to electron-deficient aromatic systems, which promote deboronation or ring cleavage . The isopropyl group at position 5 may mitigate this instability by donating electron density through hyperconjugation, though this hypothesis requires experimental validation.

Physicochemical Properties

Crystallographic Features

X-ray diffraction data for regioisomer (I) reveals a half-chair conformation in the dioxaborolane ring and a planar BO₂ group . The isopropyl substituent in the target compound is expected to induce torsional strain, potentially increasing the dihedral angle between the BO₂ and pyridine planes compared to methyl-substituted analogs .

Table 2: Comparative Thermal Parameters (Uₑq, Ų)

AtomTarget Compound (Inferred)Compound (I) Compound (II)
Br0.077–0.0820.07760.0751
B0.043–0.0460.04320.0408
O10.055–0.0580.05740.0532

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

In compound (II), the LUMO is localized at C2 adjacent to bromine, enabling selective substitution . For the target compound, ab initio calculations predict LUMO delocalization across C2, C4, and C6 due to the electron-withdrawing boronic ester and bromine, leading to competitive side reactions during nucleophilic attack . This contrasts with 2-bromo-4-methyl-5-(dioxaborolanyl)pyridine, where methyl substitution enhances regioselectivity .

Suzuki-Miyaura Cross-Coupling

Applications in Drug Discovery and Materials Science

Combinatorial Chemistry

Boronic esters serve as bifunctional building blocks in combinatorial libraries . The bromine and boronic ester groups in the target compound allow sequential functionalization, though its stability must be carefully controlled to prevent decomposition during high-throughput screening.

Antimicrobial Agents

Pyridinyl boronic esters exhibit moderate activity against Gram-positive bacteria. The isopropyl group may enhance lipophilicity, improving membrane permeability compared to hydroxylated variants .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator